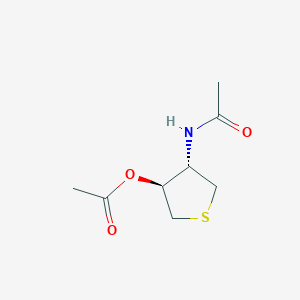
(3S,4S)-4-(acetylamino)tetrahydrothiophen-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-4-ACETAMIDOTHIOLAN-3-YL ACETATE is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both an acetamido group and a thiolane ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-ACETAMIDOTHIOLAN-3-YL ACETATE typically involves the reaction of a thiolane derivative with acetic anhydride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-4-ACETAMIDOTHIOLAN-3-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiolane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, (3S,4S)-4-ACETAMIDOTHIOLAN-3-YL ACETATE is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with metals makes it useful in metalloprotein studies .
Medicine
In medicinal chemistry, (3S,4S)-4-ACETAMIDOTHIOLAN-3-YL ACETATE is investigated for its potential as a drug precursor. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism of action of (3S,4S)-4-ACETAMIDOTHIOLAN-3-YL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the thiolane ring can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-4-ACETAMIDOTHIOLAN-3-YL ACETATE: A stereoisomer with different spatial arrangement.
(3R,4S)-4-ACETAMIDOTHIOLAN-3-YL ACETATE: Another stereoisomer with distinct properties.
(3S,4S)-4-AMINOTHIOLAN-3-YL ACETATE: A similar compound with an amino group instead of an acetamido group.
Uniqueness
(3S,4S)-4-ACETAMIDOTHIOLAN-3-YL ACETATE is unique due to its specific stereochemistry and functional groups. This combination allows for selective interactions with biological targets and distinct reactivity in chemical reactions, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H13NO3S |
|---|---|
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
[(3S,4S)-4-acetamidothiolan-3-yl] acetate |
InChI |
InChI=1S/C8H13NO3S/c1-5(10)9-7-3-13-4-8(7)12-6(2)11/h7-8H,3-4H2,1-2H3,(H,9,10)/t7-,8-/m1/s1 |
InChI-Schlüssel |
ZLEQVDXOSCNDQA-HTQZYQBOSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1CSC[C@H]1OC(=O)C |
Kanonische SMILES |
CC(=O)NC1CSCC1OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxyphenyl)-2-oxoethyl 4-({4-oxo-4-[2-oxo-2-(thiophen-2-yl)ethoxy]butanoyl}amino)benzoate](/img/structure/B12472167.png)
![2-oxo-2-phenylethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12472173.png)

![N-benzyl-1-(4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12472184.png)
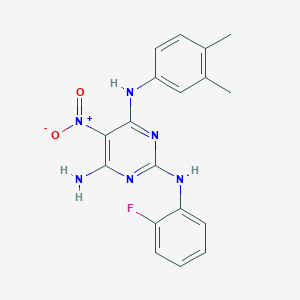
![N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]-N~2~-phenylglycinamide](/img/structure/B12472201.png)
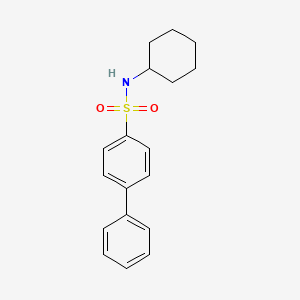
![2-[(2-methylprop-2-en-1-yl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B12472213.png)
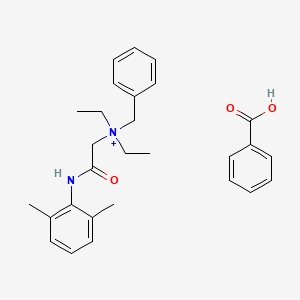
![5-Fluoro-2-[(4-methoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12472224.png)
![2,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B12472229.png)
![2-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12472230.png)
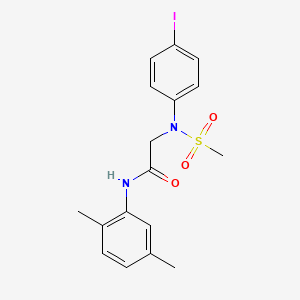
![13,14-Dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B12472254.png)
